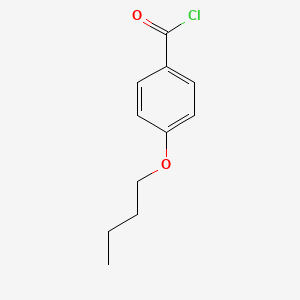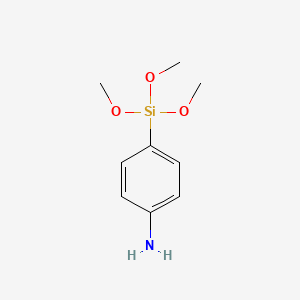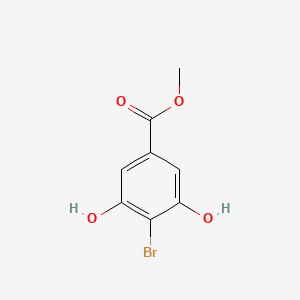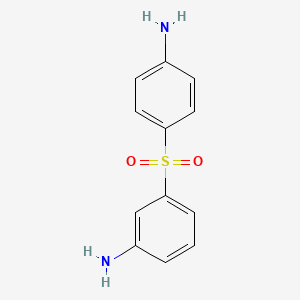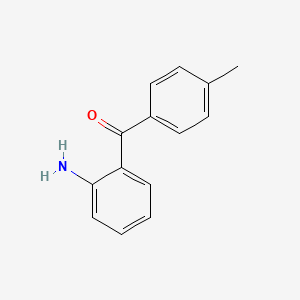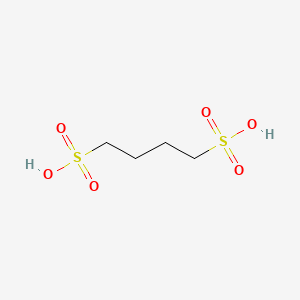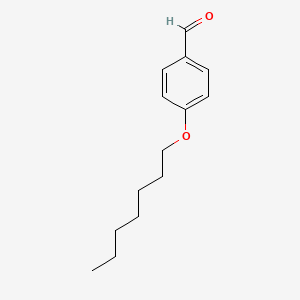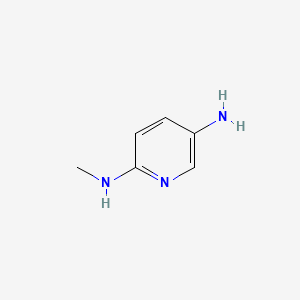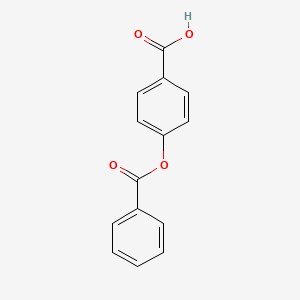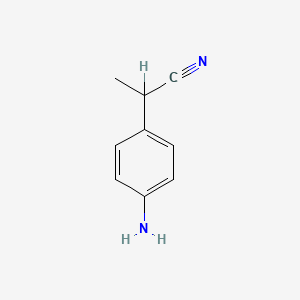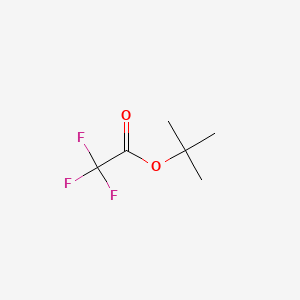
叔丁基三氟乙酸酯
描述
T-Butyl trifluoroacetate (TBTA) is a versatile organic compound with the chemical formula C4H10O2F3. It exists as a colorless liquid with a pleasant scent and finds application in various fields. TBTA serves as a reagent, solvent, and catalyst, making it valuable for different processes .
Synthesis Analysis
TBTA acts as a reagent in synthesizing intricate organic compounds and plays a role in the creation of agrochemicals, and other organic substances . It is also used in the method of producing elastic fluorohydrocarbon resin .Molecular Structure Analysis
The t-Butyl trifluoroacetate molecule contains a total of 19 bond(s). There are 10 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), and 1 ester(s) (aliphatic) .Chemical Reactions Analysis
Activated aromatic compounds are rapidly alkylated by t-butyl trifluoroacetate in trifluoroacetic acid. The reaction proceeds in quantitative yield and is conveniently carried out by mixing the reagents at room temperature and evaporating the solvent after a few hours .Physical And Chemical Properties Analysis
TBTA has a density of 1.2±0.1 g/cm3, a boiling point of 100.7±3.0 °C at 760 mmHg, and a vapor pressure of 36.3±0.2 mmHg at 25°C. It has an enthalpy of vaporization of 34.0±3.0 kJ/mol and a flash point of -3.9±9.3 °C .科学研究应用
Comprehensive Analysis of t-Butyl Trifluoroacetate Applications
t-Butyl trifluoroacetate is a chemical compound with a wide range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.
Organic Synthesis: In organic chemistry, t-Butyl trifluoroacetate is used as a protecting group for alcohols and carboxylic acids. It is particularly valuable due to its ability to withstand various reaction conditions and then be removed without affecting other sensitive functional groups in the molecule .
Medicinal Chemistry: This compound plays a crucial role in the synthesis of pharmaceuticals. Its volatility and reactivity make it an excellent choice for introducing trifluoromethyl groups into molecules, which can significantly alter the biological activity of the compounds .
Material Science: Researchers in material science utilize t-Butyl trifluoroacetate to modify the surface properties of materials. This can include creating hydrophobic surfaces or altering the refractive index of materials for optical applications .
Analytical Chemistry: In analytical chemistry, t-Butyl trifluoroacetate is used as a derivatization agent . It is involved in the preparation of samples for analysis by gas chromatography or mass spectrometry, improving the volatility and detectability of certain compounds .
Peptide Synthesis: The compound is also employed in peptide synthesis. It is used to protect amino groups during the coupling reactions that form peptide bonds, ensuring that the desired sequence is obtained without side reactions .
Agrochemical Research: In the field of agrochemistry, t-Butyl trifluoroacetate is used in the synthesis of pesticides and herbicides . The trifluoromethyl group is a common moiety in these compounds, contributing to their effectiveness and stability .
Polymer Chemistry: t-Butyl trifluoroacetate finds application in polymer chemistry where it is used to modify polymers . This can involve the introduction of fluorinated side chains, which can change the physical properties of the polymer .
Nuclear Magnetic Resonance (NMR) Spectroscopy: Lastly, in NMR spectroscopy, t-Butyl trifluoroacetate is used as an internal standard . Its distinct chemical shifts can be used to calibrate the spectra and provide accurate chemical information about other compounds in the sample .
作用机制
- Role : The alkylation process introduces alkyl groups to the aromatic compounds, leading to changes in their chemical properties and reactivity .
- Process : The reagents are mixed at room temperature, and the solvent is evaporated after a few hours. This straightforward process allows for efficient alkylation .
- Downstream Effects : Alkylated aromatic compounds may exhibit altered chemical behavior, affecting subsequent reactions and biological processes .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
安全和危害
TBTA is harmful when inhaled, causes severe skin burns and is toxic for aquatic organisms even at low concentrations . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
The trifluoroacetic acid-mediated removal of t-butyl groups in protected amino acids leads to the formation of t-butyl trifluoroacetate. This t-butyl ester alkylates in trifluoroacetic acid methionine and tryptophan . The t-butyl trifluoroacetate ester can be destroyed by scavengers commonly employed for t-butyl cations, and the reaction rates of the scavengers with the ester are used in the evaluation of scavengers .
属性
IUPAC Name |
tert-butyl 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJLSMYQBOJUGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193061 | |
| Record name | Acetic acid, trifluoro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butyl trifluoroacetate | |
CAS RN |
400-52-2 | |
| Record name | Acetic acid, trifluoro-, 1,1-dimethylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, trifluoro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl Trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes t-butyl trifluoroacetate a useful reagent in organic synthesis?
A1: t-Butyl trifluoroacetate acts as an efficient alkylating agent for aromatic compounds, especially in the presence of trifluoroacetic acid. [] This reaction proceeds readily at room temperature and results in high yields. [] This makes it a convenient reagent for introducing t-butyl groups into aromatic systems.
Q2: Are there any side reactions or challenges associated with using t-butyl trifluoroacetate in peptide synthesis?
A2: Yes, during the removal of t-butyl protecting groups from amino acids using trifluoroacetic acid, t-butyl trifluoroacetate is generated as a byproduct. [] This byproduct can unfortunately alkylate certain amino acids like methionine and tryptophan, potentially affecting the desired peptide sequence. []
Q3: Beyond alkylation, does t-butyl trifluoroacetate engage in other reactions relevant to organic chemistry?
A4: Interestingly, t-butyl trifluoroacetate participates in an equilibrium reaction with isobutene in the presence of trifluoroacetic acid. [] This equilibrium favors the formation of t-butyl trifluoroacetate at room temperature, implying that isobutene gas is unlikely to escape during deprotection reactions conducted in trifluoroacetic acid. []
Q4: What insights do the thermal decomposition studies of t-butyl trifluoroacetate offer?
A5: Research indicates that t-butyl trifluoroacetate decomposes thermally, primarily yielding isobutene and trifluoroacetic acid via a standard ester decomposition pathway. [] Importantly, the presence of the trifluoromethyl (CF3) group at the gamma carbon of the ester increases the transition state polarity, enhancing its reactivity and lowering the decomposition temperature compared to non-fluorinated analogs. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



